molecular formula C15H26O2 B12653895 Oxacyclohexadec-14-en-2-one CAS No. 93893-91-5

Oxacyclohexadec-14-en-2-one

Cat. No.: B12653895
CAS No.: 93893-91-5
M. Wt: 238.37 g/mol
InChI Key: PSFKNEZPTNSWPX-ZRDIBKRKSA-N
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Description

Oxacyclohexadec-14-en-2-one is a macrocyclic lactone with the molecular formula C₁₅H₂₆O₂. It is known for its musky odor and is commonly used in the fragrance industry. This compound is also referred to as a macrocyclic musk due to its large ring structure and musky scent.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxacyclohexadec-14-en-2-one can be synthesized through various methods, including the cyclization of long-chain hydroxy acids. One common method involves the cyclization of 15-hydroxypentadecanoic acid under acidic conditions to form the lactone ring. The reaction typically requires a strong acid catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as esterification, hydrolysis, and cyclization, with careful control of reaction conditions to optimize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Oxacyclohexadec-14-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the lactone to the corresponding diol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can react with the carbonyl group under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Diols

    Substitution: Various substituted lactones and derivatives

Scientific Research Applications

Oxacyclohexadec-14-en-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of oxacyclohexadec-14-en-2-one primarily involves its interaction with olfactory receptors in the nasal epithelium. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of a musky odor. Additionally, its large ring structure allows it to interact with various molecular targets, potentially influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxacyclohexadec-14-en-2-one is unique due to its specific ring size and the position of the double bond, which contribute to its distinct olfactory properties and reactivity. Its ability to form stable complexes with various molecules also sets it apart from other macrocyclic musks.

Properties

CAS No.

93893-91-5

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

(14E)-1-oxacyclohexadec-14-en-2-one

InChI

InChI=1S/C15H26O2/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-17-15/h10,12H,1-9,11,13-14H2/b12-10+

InChI Key

PSFKNEZPTNSWPX-ZRDIBKRKSA-N

Isomeric SMILES

C1CCCCC/C=C/COC(=O)CCCCC1

Canonical SMILES

C1CCCCCC=CCOC(=O)CCCCC1

Origin of Product

United States

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